N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine
Description
N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-bromophenyl groups and a chlorine atom attached to the triazine ring
Properties
CAS No. |
62785-05-1 |
|---|---|
Molecular Formula |
C15H10Br2ClN5 |
Molecular Weight |
455.53 g/mol |
IUPAC Name |
2-N,4-N-bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H10Br2ClN5/c16-9-1-5-11(6-2-9)19-14-21-13(18)22-15(23-14)20-12-7-3-10(17)4-8-12/h1-8H,(H2,19,20,21,22,23) |
InChI Key |
MAZDADAVYCVEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine typically involves the sequential substitution of the chlorides of cyanuric chloride by nucleophiles. The general synthetic route includes the following steps :
Starting Material: Cyanuric chloride is used as the starting material.
Nucleophilic Substitution: The chlorides on the cyanuric chloride are sequentially substituted by 4-bromoaniline under controlled conditions.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at a temperature range of 0-25°C.
Purification: The final product is purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The bromophenyl groups can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of N2,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
N~2~,N~4~-Bis(4-bromophenyl)quinazoline-2,4-diamine: This compound has a quinazoline ring instead of a triazine ring and exhibits different biological activities.
N~2~,N~4~-Bis(4-bromophenyl)-5-methyl-pyrimidine-2,4-diamine: This compound has a pyrimidine ring and is studied for its potential as an HIV inhibitor.
The uniqueness of N2,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern and the presence of the triazine ring, which imparts distinct chemical and biological properties.
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